3-(3,5-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3,5-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of the thioxo group and the dichlorophenyl moiety may play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the pyridylmethylene group.
5-(3-Pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group.
3-(3,5-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the pyridylmethylene group.
Uniqueness
3-(3,5-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the dichlorophenyl and pyridylmethylene groups, which contribute to its distinct chemical properties and potential applications. This combination is not commonly found in other thiazolidinone derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H8Cl2N2OS2 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
(5Z)-3-(3,5-dichlorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8Cl2N2OS2/c16-10-5-11(17)7-12(6-10)19-14(20)13(22-15(19)21)4-9-2-1-3-18-8-9/h1-8H/b13-4- |
InChI Key |
GNVYCTGXOVCTSI-PQMHYQBVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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